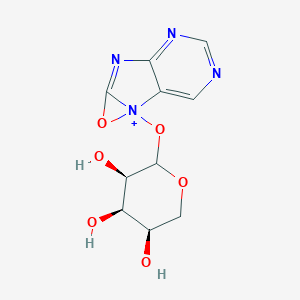
Oxypurinol 7-riboside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxypurinol 7-riboside is a purine nucleoside analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Wirkmechanismus
Oxypurinol 7-riboside exerts its biological effects by inhibiting the activity of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Oxypurinol 7-riboside reduces the levels of uric acid in the blood, which can help to alleviate the symptoms of gout. In addition, Oxypurinol 7-riboside has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemische Und Physiologische Effekte
Oxypurinol 7-riboside has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can help to alleviate the symptoms of gout. In addition, it has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Oxypurinol 7-riboside has also been shown to exhibit antiviral and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Oxypurinol 7-riboside in lab experiments is its ability to inhibit xanthine oxidase, which makes it a useful tool for studying the role of uric acid in various biological processes. However, one limitation of using Oxypurinol 7-riboside in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Oxypurinol 7-riboside. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, the development of new analogs of Oxypurinol 7-riboside with improved efficacy and reduced toxicity is an important area of research.
Synthesemethoden
Oxypurinol 7-riboside can be synthesized through the reaction of oxypurinol with ribose in the presence of an enzyme, purine nucleoside phosphorylase (PNP). This reaction results in the formation of Oxypurinol 7-riboside and inorganic phosphate. The yield of this reaction can be improved by optimizing the reaction conditions, such as pH, temperature, and substrate concentration.
Wissenschaftliche Forschungsanwendungen
Oxypurinol 7-riboside has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. In addition, it has been investigated for its potential use in the treatment of gout, a metabolic disorder characterized by high levels of uric acid in the blood.
Eigenschaften
CAS-Nummer |
16220-08-9 |
|---|---|
Produktname |
Oxypurinol 7-riboside |
Molekularformel |
C10H11N4O6+ |
Molekulargewicht |
283.22 g/mol |
IUPAC-Name |
(3R,4R,5R)-2-purino[7,8-b]oxaziren-7-ium-7-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C10H11N4O6/c15-5-2-18-9(7(17)6(5)16)19-14-4-1-11-3-12-8(4)13-10(14)20-14/h1,3,5-7,9,15-17H,2H2/q+1/t5-,6-,7-,9?,14?/m1/s1 |
InChI-Schlüssel |
CYQFEGWHROFKNL-NTRJPUSZSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
SMILES |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
Synonyme |
oxypurinol 7-riboside oxypurinol-7-riboside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



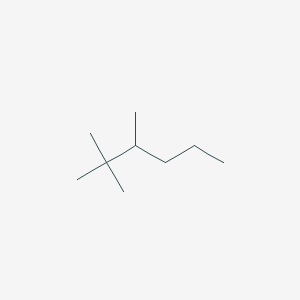
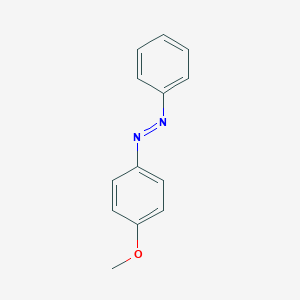

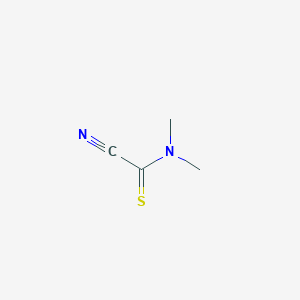
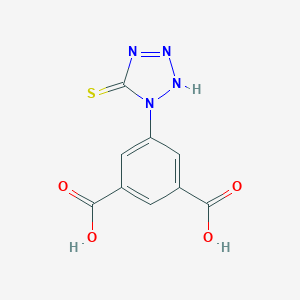
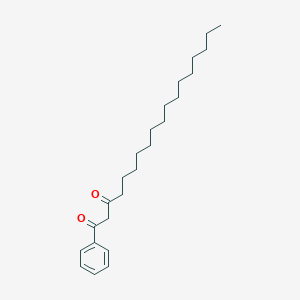
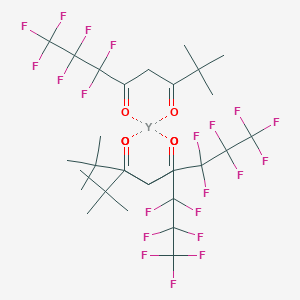
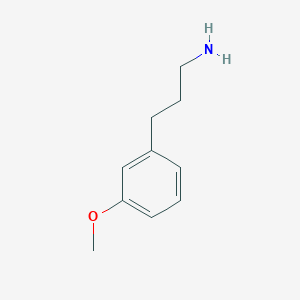
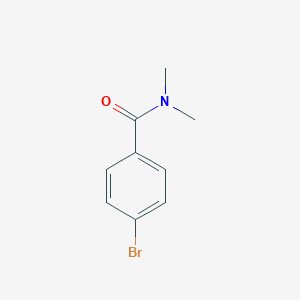
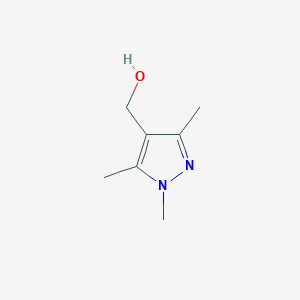
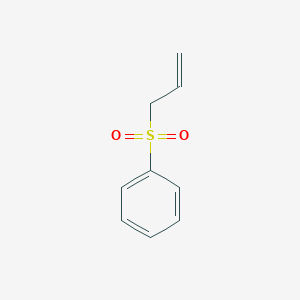
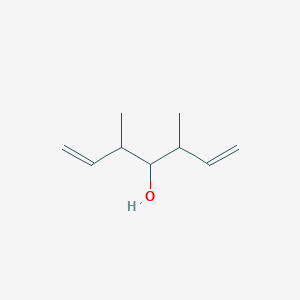
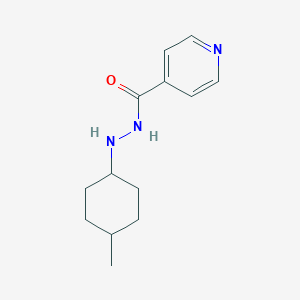
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)